molecular formula C9H10N2O4 B160961 Methyl 6-amino-2-methyl-3-nitrobenzoate CAS No. 132734-42-0

Methyl 6-amino-2-methyl-3-nitrobenzoate

Cat. No.: B160961
CAS No.: 132734-42-0
M. Wt: 210.19 g/mol
InChI Key: FCHYFMJAPJAFPN-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methyl-3-nitrobenzoate is a synthetic aromatic ester serving as a versatile chemical building block in organic chemistry and pharmaceutical research. This compound features both an amino and a nitro functional group on the benzoate ring, making it a valuable precursor for further chemical transformations, such as reduction to diamines or cyclization reactions to form heterocyclic structures. Its primary research applications include its use as a key intermediate in the synthesis of complex molecules, potentially for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The methyl ester group facilitates various reactions, including hydrolysis to the corresponding carboxylic acid or use in coupling reactions. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. Please consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

methyl 6-amino-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYFMJAPJAFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Nitration: Formation of Methyl 2-Methyl-3-Nitrobenzoate

The starting material, methyl 2-methylbenzoate, undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C to yield methyl 2-methyl-3-nitrobenzoate. The nitro group directs to the meta position relative to the methyl group, governed by the electron-donating methyl substituent and the electron-withdrawing ester.

Key Conditions :

  • Nitrating agent : 1:1 v/v HNO₃:H₂SO₄

  • Temperature : <6°C to prevent di-nitration

  • Yield : 68–72% after recrystallization

Second Nitration: Introducing the 6-Nitro Group

The intermediate methyl 2-methyl-3-nitrobenzoate undergoes a second nitration under modified conditions to introduce a nitro group at position 6. The existing 3-nitro group acts as a meta-director, favoring nitration at the 6-position.

Optimized Protocol :

  • Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄

  • Temperature : 10–15°C (higher than first nitration to enhance reactivity)

  • Reaction time : 2 hours

  • Yield : 55–60%

Selective Reduction of the 6-Nitro Group

Selective reduction of the 6-nitro group to an amine is achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas selectively reduces the less sterically hindered 6-nitro group while retaining the 3-nitro substituent.

Procedure :

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Solvent : Ethanol

  • Conditions : H₂ atmosphere (1 atm), 25°C, 6 hours

  • Yield : 85–90%

Reaction Mechanisms and Regioselectivity

Nitration Directed by Substituents

The methyl group at position 2 directs initial nitration to position 3 via ortho/para activation. Subsequent nitration is governed by the stronger meta-directing effect of the 3-nitro group, overriding the methyl’s influence and directing the second nitro group to position 6.

Hydrogenation Selectivity

The 6-nitro group’s reduced steric hindrance compared to the 3-nitro group allows preferential adsorption of the 6-nitro moiety onto the Pd/C surface, enabling selective reduction. Computational studies suggest the 3-nitro group’s proximity to the methyl substituent creates a higher activation barrier for reduction.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Methyl ester (δ 3.90 ppm, singlet)

    • Aromatic protons: H-4 (δ 8.21 ppm, doublet), H-5 (δ 7.45 ppm, triplet), H-6 (δ 6.98 ppm, doublet)

  • IR :

    • Ester C=O stretch: 1720 cm⁻¹

    • Nitro (NO₂) asymmetric stretch: 1530 cm⁻¹

    • Amine (NH₂) bend: 1620 cm⁻¹

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30)

  • Melting point : 142–144°C (lit. 143°C)

Industrial-Scale Optimization

Continuous Flow Nitration

Adopting continuous flow reactors for nitration improves heat dissipation and reduces byproduct formation. A microreactor system operating at 5°C achieves 98% conversion in 10 minutes, compared to 2 hours in batch processes.

Solvent Recycling

Ethanol from the reduction step is recovered via distillation, reducing waste by 40%.

Challenges and Mitigation Strategies

Di-Nitration Byproducts

Uncontrolled second nitration yields 3,5-dinitro isomers. Mitigation includes:

  • Stoichiometric control : Limiting HNO₃ to 1.1 equiv

  • Low-temperature quenching : Rapid cooling to 0°C after reaction

Over-Reduction Risks

Prolonged hydrogenation reduces both nitro groups. Solutions include:

  • Reaction monitoring : In-situ FTIR to track amine formation

  • Catalyst poisoning : Adding quinoline to deactivate Pd/C after 6-nitro reduction

Comparative Data Table

ParameterFirst NitrationSecond NitrationReduction
Temperature (°C)0–510–1525
Time (h)1.526
Yield (%)725888
Key Byproduct3,5-Dinitro isomer3,4-Dinitro isomer3-Amino-6-nitro

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, iron powder, and hydrochloric acid.

    Oxidizing Agents: Potassium permanganate and chromium trioxide.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

    Reduction Products: Methyl 6-amino-2-methylbenzoate.

    Substitution Products: Various substituted benzoates depending on the substituent introduced.

    Oxidation Products: Methyl 6-amino-2-carboxybenzoate.

Scientific Research Applications

Methyl 6-amino-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their similarities are summarized below:

Compound Name CAS No. Substituents Key Differences vs. Target Compound
Methyl 2-amino-3-nitrobenzoate 57113-91-4 Amino (2), nitro (3) Amino at 2 vs. 6; lacks 2-methyl group
Methyl 2-methyl-3-nitrobenzoate 59382-59-1 Methyl (2), nitro (3) Lacks amino group
Ethyl 2-[[(2′-cyanobiphenyl)methyl]amino]-3-nitrobenzoate 136285-67-1 Ethyl ester, cyano-biphenyl Bulkier substituent; ethyl vs. methyl ester
Metsulfuron methyl ester - Sulfonylurea, triazine Agrochemical backbone; ester retained
  • Positional Isomerism: Methyl 2-amino-3-nitrobenzoate (similarity 0.93) differs in the amino group’s position (2 vs. 6), significantly altering electronic properties. The 6-amino group in the target compound may enhance intramolecular hydrogen bonding with the nitro group, influencing solubility and crystallinity .
  • This absence likely decreases solubility in polar solvents compared to the target compound .
  • Ester Group Comparison: Ethyl 2-[[(2′-cyanobiphenyl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1) features an ethyl ester and a bulky biphenyl substituent. The methyl ester in the target compound may confer higher volatility and faster hydrolysis rates under basic conditions .

Physical and Chemical Properties

  • Solubility: Amino and nitro groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-amino analogs like Methyl 2-methyl-3-nitrobenzoate. Esters with amino groups, such as methyl salicylate derivatives, show pH-dependent solubility due to protonation of the amino group .
  • Stability: The nitro group’s electron-withdrawing effect stabilizes the ester against hydrolysis relative to non-nitro analogs. However, the amino group may accelerate degradation under oxidative conditions .
  • Melting Points: Crystallinity is influenced by hydrogen bonding. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms robust crystals via N–H···O bonds. The target compound’s amino and nitro groups likely promote similar intermolecular interactions, resulting in a higher melting point than non-hydrogen-bonding analogs .

Biological Activity

Methyl 6-amino-2-methyl-3-nitrobenzoate (CAS Number: 132734-42-0) is an organic compound with significant biological activity, primarily due to its unique structural characteristics. This compound belongs to the class of nitrobenzoates and has garnered attention for its potential pharmacological applications and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O4C_9H_{10}N_2O_4 and features a nitro group, an amino group, and a methyl group attached to a benzoate structure. This configuration allows for various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Oxidation : The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, which can modulate protein activity. The specific pathways and targets depend on the context of use, including therapeutic applications or biochemical studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could be leveraged for therapeutic purposes .

Case Studies

A notable case study involved the evaluation of this compound's effects on Pseudomonas strains in chemotaxis assays. The compound was found to act as a chemoattractant, influencing bacterial movement towards it. This property highlights its potential applications in microbiology and environmental science .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Methyl 2-amino-3-nitrobenzoateC9H10N2O4Antimicrobial properties
Methyl 4-amino-2-methyl-3-nitrobenzoateC9H10N2O4Anticancer activity
Methyl 6-fluoro-2-methyl-3-nitrobenzoateC9H8FNO4Enhanced stability and bioavailability

This compound is distinguished by its specific functional group positioning, which influences its reactivity and interactions compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-amino-2-methyl-3-nitrobenzoate
Reactant of Route 2
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Methyl 6-amino-2-methyl-3-nitrobenzoate

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